Comparative MAO-B Enzyme Inhibition Potency
3-(2-Cyclohexenyl)quinoline demonstrates moderate, micromolar inhibition of the human Monoamine Oxidase B (MAO-B) enzyme [1]. This activity is significantly weaker than that of the potent, selective clinical reference standard, Deprenyl (Selegiline), which exhibits nanomolar potency [2]. This quantitative difference highlights the compound's utility not as a potent drug candidate but as a valuable tool compound or a distinct chemical probe for studying structure-activity relationships (SAR) where intermediate affinity is desirable, or as a starting scaffold for optimization.
| Evidence Dimension | Inhibition of human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 5.50E+3 nM (5.5 µM) |
| Comparator Or Baseline | Deprenyl (Selegiline) - IC50 in the nanomolar range (e.g., ~10-100 nM) |
| Quantified Difference | Target compound is approximately 55 to 550 times less potent than the reference inhibitor. |
| Conditions | In vitro enzyme inhibition assay using recombinant human MAO-B. |
Why This Matters
This precise potency data allows researchers to accurately budget for assays and positions the compound as a specific, moderate-affinity tool for SAR studies, distinct from high-potency clinical candidates.
- [1] BindingDB. (n.d.). Entry for BDBM50538764 (CHEMBL4645356). Affinity Data: IC50=5.50E+3nM for Human MAO-B. View Source
- [2] PMC. (2021). Table 1: IC50 values for reference standards clorgyline and deprenyl. View Source
